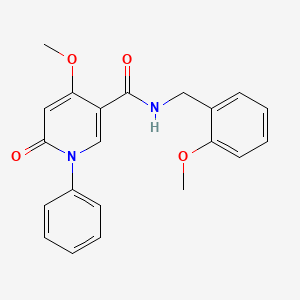

4-methoxy-N-(2-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

Description

4-Methoxy-N-(2-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide (CAS: 2034528-22-6) is a pyridine-based carboxamide derivative with a molecular formula of C₂₁H₂₀N₂O₄ and a molecular weight of 364.4 g/mol . Its structure features a 1,6-dihydropyridine core substituted with methoxy groups at the 4-position of the pyridine ring and the 2-position of the benzyl moiety, along with a phenyl group at the 1-position (Figure 1).

Properties

IUPAC Name |

4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1-phenylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c1-26-18-11-7-6-8-15(18)13-22-21(25)17-14-23(16-9-4-3-5-10-16)20(24)12-19(17)27-2/h3-12,14H,13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPILBICDVFQRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=CN(C(=O)C=C2OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methoxy-N-(2-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine class, which has gained attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a dihydropyridine ring, which is known for its versatility in medicinal chemistry.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H20N2O4 |

| Molecular Weight | 336.37 g/mol |

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which can protect cells from oxidative stress. Studies have demonstrated its ability to scavenge free radicals effectively.

- Antimicrobial Effects : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. This makes it a candidate for further exploration in the development of antimicrobial agents.

- Anti-inflammatory Properties : The compound has been noted for its potential to inhibit inflammatory pathways, making it a subject of interest for treating inflammatory diseases.

The biological effects of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in oxidative stress and inflammation, thereby reducing cellular damage and inflammatory responses.

- Receptor Interaction : The compound could interact with various receptors in the body, influencing cellular signaling pathways that regulate inflammation and immune responses.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various dihydropyridine derivatives, including this compound. The results indicated that this compound exhibited a higher antioxidant capacity compared to standard antioxidants like ascorbic acid.

Study 2: Antimicrobial Effects

In a laboratory setting, the antimicrobial efficacy of the compound was tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, suggesting strong antimicrobial activity. Further testing is needed to determine the mechanism behind this effect.

Study 3: Anti-inflammatory Properties

In vivo studies on animal models demonstrated that administration of this compound led to a marked reduction in inflammatory markers compared to control groups. This suggests potential utility in treating conditions characterized by chronic inflammation.

Comparison with Similar Compounds

N-(4-Carbamoylphenyl)-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydropyridine-3-Carboxamide

5-Chloro-1-(3-Chlorobenzyl)-N-(4-Chlorophenyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxamide

N-(4-Methoxyphenyl)-1-Methyl-6-Oxopyridazine-3-Carboxamide

- Structure : Replaces the dihydropyridine core with a pyridazine ring and substitutes a methyl group at the 1-position.

- Molecular Formula : C₁₃H₁₃N₃O₃ (MW: 259.27 g/mol) .

- Key Differences : The pyridazine ring introduces different electronic properties and hydrogen-bonding patterns compared to dihydropyridine.

Table 1: Comparative Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Target Compound | 2034528-22-6 | C₂₁H₂₀N₂O₄ | 364.4 | 4-OCH₃ (pyridine), 2-OCH₃ (benzyl), 1-phenyl |

| N-(4-Carbamoylphenyl)-Trifluoromethyl Derivative | 1004393-51-4 | C₂₁H₁₆F₃N₃O₂ | 423.37 | 3-CF₃ (benzyl), 4-CONH₂ (phenylamide) |

| 5-Chloro-3-Chlorobenzyl Derivative | 339024-51-0 | C₁₉H₁₃Cl₃N₂O₂ | 419.68 | 5-Cl (pyridine), 3-Cl (benzyl), 4-Cl (phenylamide) |

| Pyridazine Derivative | 749894-70-0 | C₁₃H₁₃N₃O₃ | 259.27 | Pyridazine core, 1-CH₃, 4-OCH₃ (phenylamide) |

Functional Implications of Substituents

- Methoxy Groups : In the target compound, the 4-methoxy (pyridine) and 2-methoxy (benzyl) groups enhance solubility via polar interactions but may reduce metabolic stability compared to halogenated derivatives.

- Halogenated Analogues : Chlorine and trifluoromethyl groups improve membrane permeability and resistance to oxidative metabolism but may introduce toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.